molecular formula C7H8ClN B1600038 4-(Chloromethyl)aniline CAS No. 65581-19-3

4-(Chloromethyl)aniline

Cat. No. B1600038
CAS RN: 65581-19-3
M. Wt: 141.6 g/mol
InChI Key: FOMVMXBARQUECW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)aniline is an organic compound with the molecular formula C7H8ClN . It has an average mass of 141.598 Da and a mono-isotopic mass of 141.034531 Da . It is also known by other names such as 4-Aminobenzyl chloride and 4-chloromethylaniline .


Synthesis Analysis

The synthesis of anilines, including 4-(Chloromethyl)aniline, involves various methods and applications. The process includes both classical and modern approaches. The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are diverse . A series of microporous polymers was produced via the self-condensation of dichloroxylene, which is a typical bischloromethyl monomer for a one-step synthetic process .


Molecular Structure Analysis

4-(Chloromethyl)aniline contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) . It consists of 8 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Chlorine atom .


Chemical Reactions Analysis

Arylamines, such as 4-(Chloromethyl)aniline, are very reactive towards electrophilic aromatic substitution. The strongest activating and ortho/para-directing substituents are the amino (-NH2) and hydroxyl (-OH) groups . The overreactivity of aniline can be circumvented by first going through the corresponding amide .


Physical And Chemical Properties Analysis

4-(Chloromethyl)aniline has a density of 1.2±0.1 g/cm3, a boiling point of 257.6±15.0 °C at 760 mmHg, and a flash point of 109.6±20.4 °C . It has a molar refractivity of 40.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 119.4±3.0 cm3 .

Scientific Research Applications

Synthesis of Polyurethane Cationomers

4-(Chloromethyl)aniline derivatives are utilized in the synthesis of polyurethane cationomers with anil groups. These cationomers exhibit fluorescent properties due to the salicylideneanil structures. The process involves a series of chemical reactions leading to the formation of polymeric films with unique photochromic mechanisms and fluorescent characteristics. This has potential applications in materials science, particularly in creating materials with light-responsive properties (Buruianǎ et al., 2005).

Synthesis of 4-Aminobenzaldehydes

4-(Chloromethyl)aniline plays a role in the synthesis of 4-aminobenzaldehydes from anilines. The process involves mild conditions in a specific solvent, leading to high yields of substituted 4-aminobenzaldehydes. This synthesis is significant in the field of organic chemistry and can be used in various industrial and research applications (Liedholm, 1992).

Nonlinear Optical (NLO) Materials

Derivatives of 4-(Chloromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, are studied for their potential use in nonlinear optical materials. Vibrational analysis and theoretical computations are employed to understand the effects of substituent positions and the structure on the material's properties. This research is pivotal in developing new materials with specific optical characteristics for technological applications (Revathi et al., 2017).

Anticancer Agent Synthesis

4-(Chloromethyl)aniline derivatives are used in synthesizing novel anticancer agents with 4-anilinoquinazoline scaffolds. The process involves an improved synthesis method for key intermediates, leading to compounds showing promising anticancer activity in vitro. This application is particularly significant in medicinal chemistry and drug development (Li et al., 2010).

Safety And Hazards

4-(Chloromethyl)aniline is classified as a hazardous substance. It is flammable, toxic if swallowed, in contact with skin or if inhaled, and may cause an allergic skin reaction. It is suspected of causing genetic defects and cancer, and causes damage to organs (Blood) through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(chloromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMVMXBARQUECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462183
Record name 4-chloromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)aniline

CAS RN

65581-19-3
Record name 4-chloromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Fu, J Dong, H Du, J Xu - The Journal of Organic Chemistry, 2019 - ACS Publications
A phenyltrimethylammonium tribromide-mediated nucleophilic substitution/oxygen transformation reaction of benzyl halides with DMSO has been developed. In this transition-metal-free …
Number of citations: 19 pubs.acs.org

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